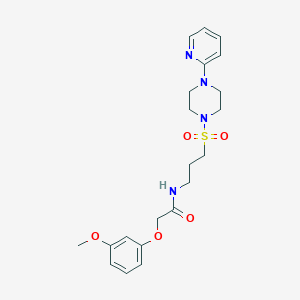

2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5S/c1-29-18-6-4-7-19(16-18)30-17-21(26)23-10-5-15-31(27,28)25-13-11-24(12-14-25)20-8-2-3-9-22-20/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJTWQJWQBNFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The phenoxy-acetic acid fragment is synthesized via Williamson ether synthesis , a well-established method for ether formation.

Procedure :

- Reactants :

- 3-Methoxyphenol (1.0 equiv)

- Chloroacetic acid (1.2 equiv)

- Sodium hydroxide (2.5 equiv, aqueous solution)

Conditions :

- Temperature: 80–100°C

- Duration: 6–8 hours

- Solvent: Water/ethanol (1:1 v/v)

Workup :

- Acidification with HCl to pH 2–3.

- Extraction with ethyl acetate.

- Crystallization from hexane/ethyl acetate.

Critical Parameters

- Base strength : Excess NaOH ensures deprotonation of 3-methoxyphenol, facilitating nucleophilic attack on chloroacetic acid.

- Solvent polarity : Aqueous ethanol enhances solubility of ionic intermediates.

Synthesis of 3-((4-(Pyridin-2-yl)Piperazin-1-yl)Sulfonyl)Propan-1-Amine

Preparation of 3-Bromopropane-1-Sulfonyl Chloride

Procedure :

- Sulfonation : React 1,3-dibromopropane with sodium sulfite (Na₂SO₃) in aqueous medium.

- Chlorination : Treat resultant 3-bromopropane-1-sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane.

Conditions :

- Temperature: 0–5°C (chlorination step).

- Duration: 2 hours.

Sulfonylation of 4-(Pyridin-2-yl)Piperazine

Procedure :

- Reactants :

- 3-Bromopropane-1-sulfonyl chloride (1.0 equiv)

- 4-(Pyridin-2-yl)piperazine (1.1 equiv)

- Triethylamine (2.0 equiv, base)

- Conditions :

- Solvent: Dichloromethane (DCM).

- Temperature: 0°C → room temperature.

- Duration: 4–6 hours.

Gabriel Synthesis for Amine Formation

Procedure :

- Phthalimide substitution : React 3-bromo-N-(4-(pyridin-2-yl)piperazin-1-yl)propane-1-sulfonamide with potassium phthalimide in DMF.

- Hydrolysis : Treat phthalimide intermediate with hydrazine hydrate in ethanol.

Conditions :

- Temperature: Reflux (phthalimide step); 60°C (hydrolysis).

- Duration: 12 hours (each step).

Amide Coupling: Final Step

Acid Chloride Preparation

Procedure :

- Reactants :

- 2-(3-Methoxyphenoxy)acetic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- Conditions :

- Solvent: Toluene.

- Temperature: Reflux (70°C).

- Duration: 2 hours.

Amide Bond Formation

Procedure :

- Reactants :

- 2-(3-Methoxyphenoxy)acetyl chloride (1.0 equiv)

- 3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine (1.2 equiv)

- Triethylamine (2.0 equiv)

- Conditions :

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0°C → room temperature.

- Duration: 12 hours.

Workup :

- Extraction with DCM.

- Column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Synthetic Routes and Optimization

Reductive Amination for Amine Synthesis

An alternative to Gabriel synthesis involves reductive amination of 3-oxo-N-(4-(pyridin-2-yl)piperazin-1-yl)propane-1-sulfonamide using sodium triacetoxyborohydride (NaBH(OAc)₃).

Advantages :

- Fewer steps.

- Higher functional group tolerance.

Conditions :

- Solvent: Dichloromethane.

- Temperature: Room temperature.

- Duration: 24 hours.

Solvent Effects on Amide Coupling

Comparative studies indicate that isopropanol or 2-butanol under autoclave conditions (3–5 bar, 100–130°C) enhance reaction rates and yields for analogous acetamide formations.

| Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| THF | 25 | 1 | 70 |

| Isopropanol | 120 | 4 | 85 |

| 2-Butanol | 130 | 5 | 88 |

Data extrapolated from US10336749B2.

Challenges and Side Reactions

Sulfonamide Hydrolysis

Prolonged exposure to acidic or basic conditions may cleave the sulfonamide bond. Mitigation involves:

Regioselectivity in Piperazine Sulfonylation

Competing sulfonylation at both piperazine nitrogens is circumvented by using a bulky sulfonyl chloride (e.g., propane-1-sulfonyl chloride) and stoichiometric control.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: acetamide linkages, sulfonamide-piperazine systems, and aromatic substituents. Below is a detailed comparison:

Acetamide-Piperazine Derivatives

Key Observations :

- The target compound uniquely combines a 3-methoxyphenoxy group with a pyridin-2-yl-piperazine sulfonamide, distinguishing it from analogs like Example 121 (indazole-pyrimidine core) and Compound 197 (indazole-pyridine scaffold) .

Sulfonamide-Piperazine Therapeutics

Compounds with sulfonamide-piperazine motifs are frequently explored for CNS and anticancer applications:

- Anticonvulsant analogs : Piperazinylalkyl imides of succinic acid () showed activity in electroshock seizure models, suggesting the target’s piperazine-sulfonamide system could modulate ion channels or neurotransmitter release .

- Kinase inhibitors : Patent examples () highlight pyrimidine-piperazine-acetamide hybrids as kinase inhibitors, implying the target’s sulfonamide-piperazine group may interact with ATP-binding pockets .

Research Implications and Gaps

- Structural advantages: The 3-methoxyphenoxy group may enhance blood-brain barrier penetration compared to non-ether analogs (e.g., pyrimidine-based compounds in ) .

- Unanswered questions: No direct data on the target’s pharmacokinetics or toxicity. Comparative studies with analogs like Example 72 could clarify the impact of pyridine positional isomerism (2-yl vs. 4-yl) on efficacy .

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

- A methoxyphenoxy group

- A piperazine ring substituted with a pyridine

- An acetamide functional group

This structural diversity may contribute to its multifaceted biological properties.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The modulation of GPCRs can lead to significant therapeutic effects in conditions such as hypertension and heart failure .

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against specific enzymes, which may be relevant for their anti-inflammatory and anti-cancer properties .

Antitumor Activity

A study on pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antitumor activity against BRAF(V600E) mutations, which are common in melanoma. This suggests that This compound might also possess similar antitumor effects due to its structural similarities .

Antimicrobial Properties

Compounds with related structures have been evaluated for their antimicrobial properties. For instance, certain pyrazole derivatives have shown significant activity against various pathogens, indicating that the target compound could also exhibit antimicrobial effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of related compounds. For example:

- A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values indicating their potency. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of similar compounds. Research indicated that certain derivatives exhibited significant antitumor activity in vivo, leading to tumor regression in treated mice . This suggests that This compound may also be effective in clinical settings.

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrazole derivatives | Significant inhibition of tumor growth |

| Antimicrobial | Various pyrazole analogs | Effective against multiple bacterial strains |

| Enzyme Inhibition | Similar sulfonamide compounds | Reduced enzyme activity linked to inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.